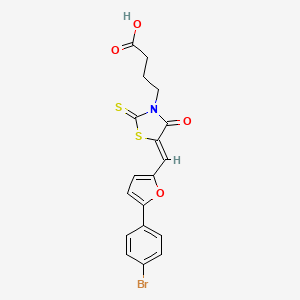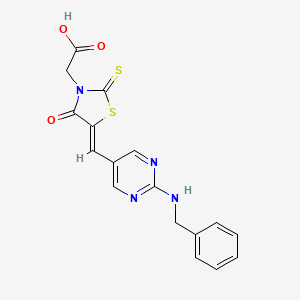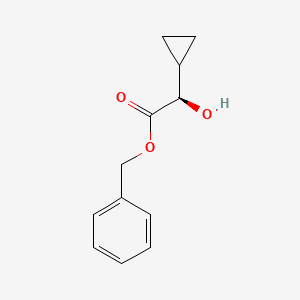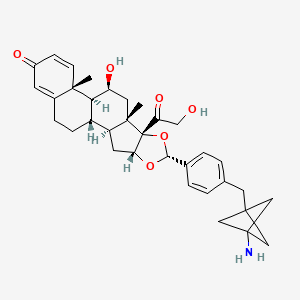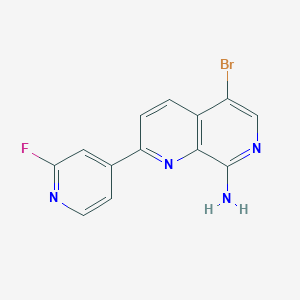
(2S,3R,5S)-7-Deaza-2'-deoxy-7-iodoadenosine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2S,3R,5S)-7-Deaza-2’-deoxy-7-iodoadenosine is a synthetic nucleoside analog It is structurally similar to adenosine but with modifications that include the replacement of the nitrogen atom at the 7-position with a carbon atom and the addition of an iodine atom at the same position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (2S,3R,5S)-7-Deaza-2’-deoxy-7-iodoadenosine typically involves multiple steps, starting from commercially available nucleoside precursors. The key steps include:
Halogenation: Introduction of the iodine atom at the 7-position.
Deoxygenation: Removal of the hydroxyl group at the 2’-position.
Deaza Modification: Replacement of the nitrogen atom with a carbon atom at the 7-position.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated synthesizers and purification techniques such as high-performance liquid chromatography (HPLC).
Analyse Chemischer Reaktionen
Types of Reactions
(2S,3R,5S)-7-Deaza-2’-deoxy-7-iodoadenosine can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced with other functional groups using nucleophilic substitution.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different derivatives.
Coupling Reactions: It can participate in coupling reactions to form larger nucleoside analogs.
Common Reagents and Conditions
Substitution: Reagents such as sodium azide or thiols can be used for nucleophilic substitution.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield azido or thiol derivatives, while oxidation and reduction can produce various oxidized or reduced forms of the nucleoside.
Wissenschaftliche Forschungsanwendungen
(2S,3R,5S)-7-Deaza-2’-deoxy-7-iodoadenosine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex nucleoside analogs.
Biology: Employed in studies of nucleic acid interactions and enzyme mechanisms.
Medicine: Investigated for its potential antiviral and anticancer properties.
Industry: Utilized in the development of diagnostic tools and therapeutic agents.
Wirkmechanismus
The mechanism of action of (2S,3R,5S)-7-Deaza-2’-deoxy-7-iodoadenosine involves its incorporation into nucleic acids, where it can interfere with normal cellular processes. The iodine atom at the 7-position can affect the compound’s interaction with enzymes and other proteins, potentially leading to inhibition of viral replication or cancer cell growth.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
7-Deazaadenosine: Lacks the iodine atom but has a similar deaza modification.
2’-Deoxyadenosine: Similar structure but without the deaza modification and iodine atom.
7-Iodo-7-deazaadenosine: Contains the iodine atom but not the deoxy modification.
Uniqueness
(2S,3R,5S)-7-Deaza-2’-deoxy-7-iodoadenosine is unique due to the combination of the deaza modification, deoxy modification, and the presence of the iodine atom. This unique structure can result in distinct biological activities and chemical reactivity compared to other nucleoside analogs.
Eigenschaften
Molekularformel |
C11H13IN4O3 |
|---|---|
Molekulargewicht |
376.15 g/mol |
IUPAC-Name |
(2S,3S,5S)-5-(4-amino-5-iodopyrrolo[2,3-d]pyrimidin-7-yl)-2-(hydroxymethyl)oxolan-3-ol |
InChI |
InChI=1S/C11H13IN4O3/c12-5-2-16(8-1-6(18)7(3-17)19-8)11-9(5)10(13)14-4-15-11/h2,4,6-8,17-18H,1,3H2,(H2,13,14,15)/t6-,7-,8-/m0/s1 |
InChI-Schlüssel |
LIIIRHQRQZIIRT-FXQIFTODSA-N |
Isomerische SMILES |
C1[C@@H]([C@@H](O[C@@H]1N2C=C(C3=C(N=CN=C32)N)I)CO)O |
Kanonische SMILES |
C1C(C(OC1N2C=C(C3=C(N=CN=C32)N)I)CO)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![[5-[(E)-2-[1-[3-[1-[2-[[3-[[3-[[2-(diethylaminomethyl)phenyl]methylcarbamoyl]phenyl]carbamoyl]benzoyl]amino]ethyl]triazol-4-yl]propyl]-3,3-dimethylindol-1-ium-2-yl]ethenyl]-7,8-dihydro-6H-xanthen-3-yl] cyclopropanecarboxylate;iodide](/img/structure/B12382226.png)
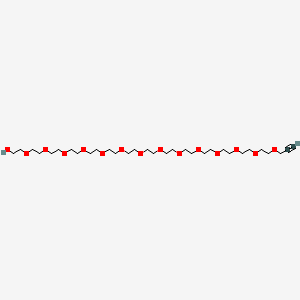


![[6-(3-hydroxyphenyl)-1H-indol-3-yl]-(3,4,5-trimethoxyphenyl)methanone](/img/structure/B12382250.png)
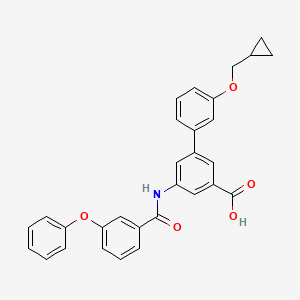

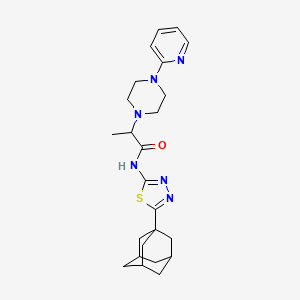
![disodium;2-hydroxy-5-[[4-[[2-methoxy-4-[(3-sulfonatophenyl)diazenyl]phenyl]carbamoylamino]phenyl]diazenyl]benzoate](/img/structure/B12382264.png)
